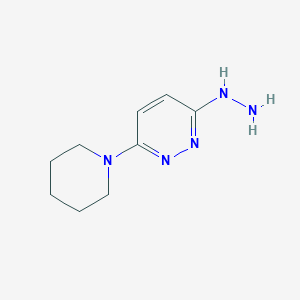

3-Hydrazino-6-piperidin-1-yl-pyridazine

Description

Properties

IUPAC Name |

(6-piperidin-1-ylpyridazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5/c10-11-8-4-5-9(13-12-8)14-6-2-1-3-7-14/h4-5H,1-3,6-7,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTZIMYUEFESGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Hydrazino-6-piperidin-1-yl-pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate and piperidine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

3-Hydrazino-6-piperidin-1-yl-pyridazine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazino group to an amino group.

Scientific Research Applications

3-Hydrazino-6-piperidin-1-yl-pyridazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and anticancer activities.

Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydrazino-6-piperidin-1-yl-pyridazine involves its interaction with specific molecular targets and pathways. The hydrazino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Pyridazine Core

The biological and physicochemical properties of pyridazine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyridazine Derivatives

*Calculated molecular weight based on formula C₉H₁₃N₅.

Key Functional Differences

Reactivity: The hydrazino group in this compound enables condensation reactions to form triazolo-pyridazines, as demonstrated in the synthesis of 6-piperidin-1-yl-3-piperidin-3-yl-1,2,4-triazolo[4,3-b]pyridazine via reaction with carboxylic acids . Chlorinated analogs (e.g., 3-Chloro-6-hydrazinopyridazine) are more reactive toward nucleophilic substitution but require harsher conditions for functionalization .

Biological Activity: Pyridazinones (e.g., 2-Benzyl-6-benzyloxypyridazin-3(2H)-one) exhibit anti-HIV activity due to their ability to inhibit viral enzymes . Piperidine-containing derivatives (e.g., 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine) may target G-protein-coupled receptors (GPCRs) owing to the piperidine moiety’s affinity for hydrophobic binding pockets .

Physicochemical Properties :

- Lipophilicity : Piperidine-1-carbonyl substituents (e.g., 3-Chloro-6-(piperidine-1-carbonyl)pyridazine) increase logP values, enhancing blood-brain barrier permeability .

- Solubility : Carboxylic acid derivatives (e.g., 6-(4-Methylpiperidin-1-yl)pyridazine-3-carboxylic acid) exhibit higher aqueous solubility, making them suitable for oral formulations .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-Hydrazino-6-piperidin-1-yl-pyridazine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with diketones (e.g., 1,3-diketones) under acidic or basic conditions. For example, the pyridazine ring is formed via condensation of hydrazine with a dicarbonyl precursor, followed by functionalization of the piperidine moiety through nucleophilic substitution or coupling reactions . Key factors affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- IR Spectroscopy : Identifies N–H stretches (3100–3300 cm⁻¹) and C=N/C=O vibrations (1600–1700 cm⁻¹) in the hydrazino and pyridazine moieties .

- NMR : ¹H NMR reveals proton environments (e.g., hydrazino NH₂ at δ 4.5–5.5 ppm; piperidine CH₂ at δ 1.5–2.5 ppm). ¹³C NMR confirms carbonyl (δ 160–170 ppm) and aromatic carbon signals .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. How is the compound initially screened for biological activity, and what assays are prioritized?

- Methodological Answer : Preliminary screening focuses on:

- Enzyme Inhibition : Assays against cyclooxygenase (COX) or phosphodiesterase (PDE) using fluorometric/colorimetric substrates .

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory Potential : Inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound for enhanced bioactivity?

- Methodological Answer :

- Piperidine Substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the piperidine N-position improves metabolic stability and receptor binding .

- Hydrazino Modifications : Acylation (e.g., acetyl or benzoyl) of the hydrazine group enhances solubility and bioavailability while retaining antiplatelet activity .

- Pyridazine Functionalization : 6-Substitution with sulfonamide groups improves antibacterial potency by targeting dihydropteroate synthase .

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model cyclization transition states and identify rate-limiting steps .

- Machine Learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts for hydrazine-diketone condensations .

- Molecular Dynamics (MD) : Simulate solvent effects on intermediate stability during piperidine functionalization .

Q. How should researchers resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .

- Validate Purity : Use HPLC (≥95% purity) to exclude impurities affecting activity .

- Cross-Validate Targets : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What factorial design approaches are optimal for optimizing reaction conditions?

- Methodological Answer : A 2³ factorial design evaluates three factors (temperature, catalyst loading, solvent ratio) with eight experimental runs. Response surface methodology (RSM) identifies interactions between variables, e.g., higher catalyst loading (10 mol%) in DMF/water (3:1) maximizes yield at 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.